5-[N-(3-methylbutyl)carbamoyl]-indole 5-[N-(3-methylbutyl)carbamoyl]-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13851710
InChI: InChI=1S/C14H18N2O/c1-10(2)5-7-16-14(17)12-3-4-13-11(9-12)6-8-15-13/h3-4,6,8-10,15H,5,7H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

5-[N-(3-methylbutyl)carbamoyl]-indole

CAS No.:

Cat. No.: VC13851710

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

5-[N-(3-methylbutyl)carbamoyl]-indole -

Specification

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name N-(3-methylbutyl)-1H-indole-5-carboxamide
Standard InChI InChI=1S/C14H18N2O/c1-10(2)5-7-16-14(17)12-3-4-13-11(9-12)6-8-15-13/h3-4,6,8-10,15H,5,7H2,1-2H3,(H,16,17)
Standard InChI Key CBWKUPHDZCXAGD-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNC(=O)C1=CC2=C(C=C1)NC=C2

Introduction

Chemical Identity and Structural Features

5-[N-(3-methylbutyl)carbamoyl]-indole is a synthetic indole derivative characterized by a carbamoyl group substituted at the fifth position of the indole nucleus, with a 3-methylbutyl side chain. Its molecular formula is C₁₄H₁₈N₂O, corresponding to a molecular weight of 230.31 g/mol. The compound’s structural uniqueness lies in the combination of the planar indole aromatic system and the flexible aliphatic side chain, which may influence its pharmacokinetic properties.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O
Molecular Weight230.31 g/mol
IUPAC NameN-(3-methylbutyl)-1H-indole-5-carboxamide
Canonical SMILESCC(C)CCNC(=O)C1=CC2=C(C=C1)NC=C2
InChI KeyCBWKUPHDZCXAGD-UHFFFAOYSA-N
PubChem CID9991466

The indole core contributes to π-π stacking interactions, while the carbamoyl group enhances hydrogen-bonding potential, critical for target binding . The 3-methylbutyl moiety introduces hydrophobicity, likely influencing membrane permeability and metabolic stability .

Synthesis and Optimization Strategies

The synthesis of 5-[N-(3-methylbutyl)carbamoyl]-indole typically involves coupling indole-5-carboxylic acid with 3-methylbutylamine via a carbodiimide-mediated reaction. Key steps include:

  • Activation of Carboxylic Acid: Indole-5-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Nucleophilic Attack: The activated intermediate reacts with 3-methylbutylamine in the presence of a base such as triethylamine (TEA) to facilitate deprotonation.

  • Purification: Crude product is purified via column chromatography or recrystallization, with yields optimized by controlling reaction temperature (typically 0–25°C) and stoichiometric ratios.

Table 2: Representative Synthetic Conditions

ParameterCondition
SolventDichloromethane/DMF
CatalystEDC/TEA
Temperature0–25°C
Reaction Time12–24 hours
Yield60–75% (reported)

Recent advancements in flow chemistry and microwave-assisted synthesis have potential to enhance efficiency, though these methods remain unexplored for this specific compound . Patent literature discloses analogous indole derivatives synthesized under similar conditions, underscoring the robustness of this approach .

Analytical Characterization Techniques

Quality control and structural verification of 5-[N-(3-methylbutyl)carbamoyl]-indole rely on chromatographic and spectroscopic methods:

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring, with ethyl acetate/hexane (3:7) as a common mobile phase.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm ensure ≥95% purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 231.14 [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 8.15 (s, 1H, indole NH), 7.45–6.90 (m, 4H, aromatic), and 3.40 (t, 2H, -CH₂-NH-).

Challenges and Future Directions

Current limitations include moderate potency and insufficient in vivo pharmacokinetic data. Structure-activity relationship (SAR) studies could optimize the 3-methylbutyl chain for improved target affinity. Hybridization with known pharmacophores (e.g., triazoles or fluorinated groups) may enhance bioactivity, as seen in patent-derived analogs .

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